2-Methoxy-1-naphthaldehyde Oxime: Comprehensive Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility
2-Methoxy-1-naphthaldehyde Oxime: Comprehensive Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility
Executive Summary
In the landscape of advanced organic synthesis and drug development, 2-methoxy-1-naphthaldehyde oxime (CAS: 99806-91-4) serves as a highly versatile intermediate[1]. Characterized by a hydrophobic naphthalene core coupled with a reactive oxime functional group, this compound is primarily utilized as a building block for polyfunctionalized heterocycles and as a precursor for reactive nitrile oxides in 1,3-dipolar cycloadditions[1][2].
For analytical scientists and synthetic chemists, understanding the precise physicochemical properties of this molecule—specifically the distinction between its bulk molecular weight and its exact monoisotopic mass—is critical for both stoichiometric scaling and High-Resolution Mass Spectrometry (HRMS) validation[3]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, analytical profiling, and step-by-step self-validating experimental protocols.
Physicochemical Profiling: Molecular Weight vs. Exact Mass
A frequent point of failure in analytical characterization is the conflation of molecular weight and exact mass. For 2-methoxy-1-naphthaldehyde oxime, these two metrics serve entirely different operational purposes.
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Molecular Weight (201.22 g/mol ): This value is derived from the abundance-weighted average of all naturally occurring isotopes of carbon, hydrogen, nitrogen, and oxygen[3]. It is the macroscopic metric used exclusively for calculating molar equivalents and yields during bulk synthesis.
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Exact Mass (201.0790 Da): This value is calculated using only the most abundant, stable isotopes of each element ( 12C , 1H , 14N , 16O )[3]. Because mass spectrometers measure the mass-to-charge ratio ( m/z ) of individual ions rather than bulk averages, the exact mass is the critical theoretical value required for HRMS identification[1].
Quantitative Data Summary
| Property | Value | Causality / Significance |
| Chemical Formula | C12H11NO2 | Defines the atomic composition and degree of unsaturation (Index of Hydrogen Deficiency = 8). |
| Molecular Weight | 201.22 g/mol | Based on abundance-weighted atomic masses; used for bulk stoichiometric calculations[3]. |
| Exact Mass | 201.0790 Da | Based on the most abundant isotopes; essential for HRMS identification and eliminating isobaric overlap[1][3]. |
| Physical State | Yellow powder/solid | Aromatic conjugation extends into the oxime group, absorbing visible light[4]. |
| Lipophilicity | Moderate to High | Driven by the hydrophobic naphthalene core, necessitating organic co-solvents (e.g., ethanol) during synthesis[1]. |
High-Resolution Mass Spectrometry (HRMS) Characterization
In analytical workflows, exact mass validation acts as a self-validating gatekeeper for compound purity and identity. When 2-methoxy-1-naphthaldehyde oxime is subjected to positive Electrospray Ionization (ESI+), the basic nitrogen of the oxime group readily accepts a proton, forming an [M+H]+ adduct.
Causality of the m/z Shift: The addition of a proton ( 1H+ , exact mass = 1.0073 Da) to the neutral molecule shifts the observed mass.
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Theoretical [M+H]+ = 201.0790 Da + 1.0073 Da = 202.0863 m/z .
To ensure absolute trustworthiness of the analytical run, the isotopic pattern must also be evaluated. The natural abundance of 13C (~1.1% per carbon atom) means that a molecule with 12 carbon atoms will exhibit an M+1 peak (at m/z 203.089) with an intensity of approximately 13.2% relative to the monoisotopic base peak.
HRMS analytical workflow validating the exact mass of the synthesized oxime.
Synthetic Methodology & Mechanistic Pathway
The synthesis of 2-methoxy-1-naphthaldehyde oxime relies on the classic condensation of 2-methoxy-1-naphthaldehyde with hydroxylamine[4][5].
Mechanistic Causality: Hydroxylamine is commercially supplied as a hydrochloride salt ( NH2OH⋅HCl ) to prevent explosive decomposition. However, the protonated hydroxylammonium ion is non-nucleophilic. A base—typically sodium acetate ( NaOAc ) or sodium hydroxide ( NaOH )—must be introduced to neutralize the HCl and liberate the free hydroxylamine base[4][5].
The reaction is highly pH-dependent. If the environment is too acidic, the nucleophile remains protonated; if too basic, the electrophilicity of the aldehyde carbonyl carbon is diminished. Buffering the system to a slightly acidic to neutral pH (approx. 5–6) optimizes the kinetics of the nucleophilic attack, leading to the formation of a carbinolamine intermediate, which rapidly dehydrates to yield the stable oxime[5].
Workflow and mechanism for the synthesis of 2-methoxy-1-naphthaldehyde oxime.
Self-Validating Experimental Protocol
The following protocol is designed as a closed-loop system, embedding analytical checkpoints to ensure the trustworthiness of the final product.
Objective: Synthesize 2-methoxy-1-naphthaldehyde oxime and validate its structural identity via exact mass determination.
Materials:
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2-Methoxy-1-naphthaldehyde (1.0 eq)
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Hydroxylamine hydrochloride (1.2 eq)
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Sodium acetate or Sodium Hydroxide (1.5 eq)
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Ethanol (Absolute)
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Deionized Water
Step-by-Step Methodology:
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Precursor Solubilization: Dissolve 10.0 g of 2-methoxy-1-naphthaldehyde in 50 mL of ethanol.
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Nucleophile Activation: In a separate flask, dissolve the hydroxylamine hydrochloride and sodium acetate in 30 mL of deionized water.
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Self-Validation Checkpoint 1: Measure the pH of this aqueous solution. It must read between 5.0 and 6.5. This confirms the successful neutralization of the hydrochloride salt, ensuring the presence of the active nucleophile[5].
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Condensation Reaction: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution under continuous magnetic stirring. Heat the mixture to a gentle reflux (approx. 80°C) for 1 to 2 hours[5].
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Reaction Monitoring:
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Self-Validation Checkpoint 2: Perform Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (4:1) mobile phase. The reaction is complete when the higher Rf spot (aldehyde) completely disappears, replaced by a lower Rf spot (oxime).
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Isolation: Cool the reaction mixture to room temperature, then pour it into 200 mL of ice-cold water. The sudden increase in polarity forces the hydrophobic oxime to precipitate as a yellow powder[4]. Collect the solid via vacuum filtration and wash thoroughly with cold water to remove residual inorganic salts.
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Analytical Verification: Dry the product under vacuum.
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Self-Validation Checkpoint 3: Submit a 1 mg/mL sample (dissolved in LC-MS grade methanol) for ESI-HRMS analysis. The detection of a monoisotopic peak at exactly m/z 202.0863 validates the successful synthesis of the target oxime.
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Applications in Advanced Chemical Synthesis
Once synthesized and validated, 2-methoxy-1-naphthaldehyde oxime serves as a critical intermediate for generating 2-methoxy-1-naphthonitrile oxide [4]. By treating the oxime with an oxidizing agent or a halogenating agent (followed by base-induced dehydrohalogenation), the oxime is converted into a highly reactive 1,3-dipole[2][4].
This nitrile oxide can subsequently undergo 1,3-dipolar cycloadditions with alkenes or alkynes to form isoxazoles and isoxazolines—motifs heavily utilized in medicinal chemistry for their bioisosteric properties, or used to modify non-polar rubbers and polymers[1][4].
References
- CymitQuimica. "CAS 99806-91-4: 2-methoxynaphthalene-1-carbaldehyde oxime".
- Alfa Chemistry. "CAS 99806-91-4 2-Methoxy-1-naphthaldehyde oxime".
- Google P
- Preprints.org. "4-Hydroxynaphtho[1,8-de][1,2]oxazine in the Synthesis of 1,2,8-Trisubstituted Naphthalenes".
- Google Patents. "US20140018503A1 - Polymer alloy and rubber product, and production method thereof".
Sources
- 1. CAS 99806-91-4: 2-methoxynaphthalene-1-carbaldehyde oxime [cymitquimica.com]
- 2. preprints.org [preprints.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. US20140018503A1 - Polymer alloy and rubber product, and production method thereof - Google Patents [patents.google.com]
- 5. US4670373A - Acid precursor - Google Patents [patents.google.com]
